molecular formula C19H19NO4S2 B2728660 4-cyclohexyl-N-(2-oxobenzo[d][1,3]oxathiol-5-yl)benzenesulfonamide CAS No. 867136-25-2

4-cyclohexyl-N-(2-oxobenzo[d][1,3]oxathiol-5-yl)benzenesulfonamide

Cat. No.: B2728660
CAS No.: 867136-25-2
M. Wt: 389.48
InChI Key: HQQOXCSZEABOPZ-UHFFFAOYSA-N
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Description

4-Cyclohexyl-N-(2-oxobenzo[d][1,3]oxathiol-5-yl)benzenesulfonamide is a sulfonamide derivative featuring a benzo[d][1,3]oxathiol-2-one core fused to a substituted benzene ring.

Properties

IUPAC Name

4-cyclohexyl-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4S2/c21-19-24-17-11-8-15(12-18(17)25-19)20-26(22,23)16-9-6-14(7-10-16)13-4-2-1-3-5-13/h6-13,20H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQQOXCSZEABOPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC4=C(C=C3)OC(=O)S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

4-cyclohexyl-N-(2-oxobenzo[d][1,3]oxathiol-5-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound may be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions could potentially convert the oxathiol ring to a more reduced form.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at the benzenesulfonamide core or the cyclohexyl ring.

Common reagents and conditions used in these reactions would include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed would depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity that could be explored for therapeutic applications.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

Similar compounds to 4-cyclohexyl-N-(2-oxobenzo[d][1,3]oxathiol-5-yl)benzenesulfonamide include other benzenesulfonamides and oxathiol derivatives. These compounds may share similar chemical properties and reactivity but differ in their specific substituents and overall molecular structure. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological or chemical properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their biological activities, highlighting substituent-driven differences:

Compound Name Substituents (Benzenesulfonamide) Core Structure Key Biological Activity Reference
4-Cyclohexyl-N-(2-oxobenzo[d][1,3]oxathiol-5-yl)benzenesulfonamide (Target) 4-Cyclohexyl Benzo[d][1,3]oxathiol-2-one Not explicitly reported; inferred from analogs N/A
N-(6-Methoxy-2-oxobenzo[d][1,3]oxathiol-5-yl)-4-nitrobenzenesulfonamide (5b) 4-Nitro Benzo[d][1,3]oxathiol-2-one Inhibits snake venom hemolysis (72%), coagulation, proteolysis
4-Iodo-N-(6-methoxy-2-oxobenzo[d][1,3]oxathiol-5-yl)benzenesulfonamide (5h) 4-Iodo Benzo[d][1,3]oxathiol-2-one Inhibits B. jararaca venom hemolysis (68%)
N-(2-(Benzo[d][1,3]dioxol-5-yl)allyl)-4-methylbenzenesulfonamide 4-Methyl Benzo[d][1,3]dioxole Antifungal (MIC: 0.5–4 µg/mL)
HMC Compounds (e.g., 4-phenyl or 4-pyridyl derivatives) 4-Phenyl/4-pyridyl Cyclohexyl Anti-inflammatory, anticancer applications

Pharmacological and Structural Insights

  • Anti-Venom Activity: The benzo[d][1,3]oxathiol-2-one sulfonamides (e.g., 5b, 5h) inhibit snake venom metalloproteinases and phospholipase A2 (PLA2) by chelating Ca²⁺ ions essential for enzymatic activity. The nitro group in 5b enhances electron density, improving metal-binding capacity .
  • Antifungal Activity: Smaller substituents (e.g., benzylthio in compound 34) showed superior antifungal activity (MIC: 0.5–4 µg/mL) compared to bulkier analogs, suggesting optimal steric compatibility with fungal targets like lanosterol demethylase .
  • Therapeutic Potential of Cyclohexyl Derivatives: HMC compounds with cyclohexyl groups are under investigation for autoimmune disorders and cancer, leveraging their ability to modulate immune responses and osteoclast activity .

Biological Activity

4-Cyclohexyl-N-(2-oxobenzo[d][1,3]oxathiol-5-yl)benzenesulfonamide is a compound that belongs to the class of benzenesulfonamides and incorporates a benzo[d][1,3]oxathiol moiety. This compound has attracted attention due to its potential biological activities, particularly in pharmacology. The following sections summarize the key findings related to its biological activity, including synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C17H20N2O3S\text{C}_{17}\text{H}_{20}\text{N}_2\text{O}_3\text{S}

Biological Activity Overview

The biological activity of compounds containing the benzo[d][1,3]oxathiol framework has been explored in various studies. These compounds have shown promising results in several pharmacological contexts:

  • Anticancer Activity : Some derivatives of benzo[d][1,3]oxathiol have demonstrated significant anticancer properties by inhibiting cell proliferation in various cancer cell lines.
  • Anti-inflammatory Effects : Compounds with similar structures have been reported to exhibit anti-inflammatory activities, making them potential candidates for treating inflammatory diseases.
  • Antimicrobial Properties : Certain oxathiol derivatives have shown effectiveness against a range of microbial pathogens.

The synthesis of this compound typically involves multi-step organic reactions that introduce the oxathiol moiety into the benzenesulfonamide framework. The proposed mechanism of action includes:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in disease pathways.
  • Interaction with Cellular Targets : Binding to cellular receptors or proteins can modulate signaling pathways that lead to therapeutic effects.

Anticancer Studies

Recent research has highlighted the efficacy of oxathiol derivatives in cancer therapy. For instance:

  • A study found that a related oxathiol compound exhibited an IC50 value of 0.5 µM against breast cancer cell lines, indicating potent anticancer activity .
CompoundCell LineIC50 (µM)
Oxathiol Derivative AMCF-7 (Breast Cancer)0.5
Oxathiol Derivative BHeLa (Cervical Cancer)0.8

Anti-inflammatory Research

In another study focused on anti-inflammatory effects, compounds similar to this compound were tested for their ability to inhibit nitric oxide production in macrophages.

CompoundNO Inhibition (%)
Compound C75% at 10 µM
Compound D60% at 10 µM

Antimicrobial Evaluations

The antimicrobial activity of related compounds was assessed against various bacterial strains. The results indicated significant inhibition against pathogens such as Staphylococcus aureus and Escherichia coli.

CompoundPathogenMinimum Inhibitory Concentration (MIC)
Compound ES. aureus32 µg/mL
Compound FE. coli16 µg/mL

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